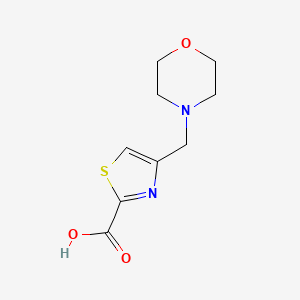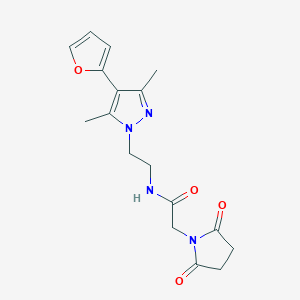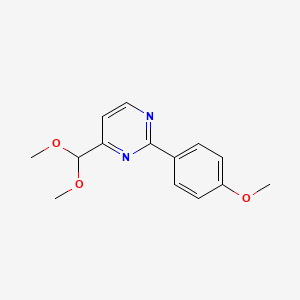
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine, also known as DMMP, is a chemical compound with a molecular formula C12H14N2O3. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine exerts its pharmacological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of diseases. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, a programmed cell death, in various cancer cell lines. It also inhibits the proliferation of cancer cells by arresting the cell cycle in the G2/M phase. This compound has been shown to possess antimicrobial activity against various bacterial and fungal strains. Additionally, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized pharmacological effects. However, this compound has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in some assays.
Zukünftige Richtungen
There are several future directions for the study of 4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine. One potential direction is the development of novel this compound derivatives with improved pharmacological properties. Another direction is the study of the molecular mechanisms underlying this compound's pharmacological effects. Additionally, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce its toxicity. Finally, the development of novel drug delivery systems for this compound may improve its bioavailability and therapeutic efficacy.
Synthesemethoden
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine can be synthesized using various methods, including the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting compound with guanidine hydrochloride and formaldehyde. Another method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate and ammonium acetate, followed by the reaction of the resulting compound with formaldehyde and guanidine hydrochloride. These methods have been optimized to produce this compound in high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(Dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. This compound has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes mellitus.
Eigenschaften
IUPAC Name |
4-(dimethoxymethyl)-2-(4-methoxyphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-17-11-6-4-10(5-7-11)13-15-9-8-12(16-13)14(18-2)19-3/h4-9,14H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWLZXYOQVVROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=N2)C(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)
![ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2717171.png)
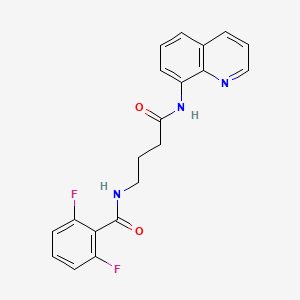
![N-[3-[2-ethylsulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2717175.png)
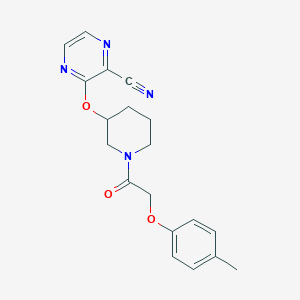
![3-(4-Bromophenyl)-8-(4-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2717177.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)
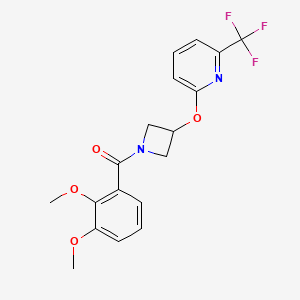
![[4-(Hydroxymethyl)phenyl] 3-methylbutanoate](/img/structure/B2717186.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
